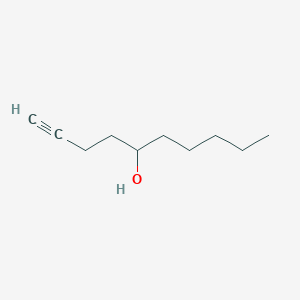![molecular formula C20H31NO5 B13402231 3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B13402231.png)
3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is an organic compound characterized by its unique structure, which includes a hexoxyphenyl group and a tert-butoxycarbonylamino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps:
Formation of the Hexoxyphenyl Intermediate: The initial step involves the alkylation of phenol with hexyl bromide in the presence of a base such as potassium carbonate to form 4-hexoxyphenol.
Introduction of the Propanoic Acid Moiety: The next step involves the reaction of 4-hexoxyphenol with a suitable propanoic acid derivative, such as 3-bromopropanoic acid, under basic conditions to form the desired intermediate.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base like triethylamine to form the BOC-protected amino intermediate.
Final Coupling Reaction: The final step involves coupling the BOC-protected amino intermediate with the propanoic acid derivative under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hexoxyphenyl group can be oxidized under strong oxidizing conditions to form corresponding quinones.
Reduction: The carbonyl group in the BOC-protected amino moiety can be reduced to form the corresponding alcohol.
Substitution: The hexoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
3-(4-Hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a drug precursor or a pharmacologically active compound.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hexoxyphenyl group may facilitate binding to hydrophobic pockets, while the BOC-protected amino group may undergo deprotection to reveal an active amine that can participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: Similar structure but with a methoxy group instead of a hexoxy group.
3-(4-Ethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: Similar structure but with an ethoxy group instead of a hexoxy group.
3-(4-Butoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: Similar structure but with a butoxy group instead of a hexoxy group.
Uniqueness
The uniqueness of 3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid lies in its hexoxyphenyl group, which imparts distinct hydrophobic properties and potential for specific interactions in chemical and biological systems. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H31NO5 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C20H31NO5/c1-5-6-7-8-13-25-16-11-9-15(10-12-16)17(14-18(22)23)21-19(24)26-20(2,3)4/h9-12,17H,5-8,13-14H2,1-4H3,(H,21,24)(H,22,23) |
InChI Key |
OGHSVGHAMOMRJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


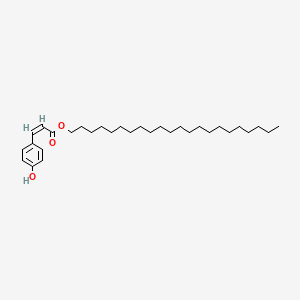
![N-[3-(7-{[6-(4-hydroxycyclohexyl)pyridin-3-yl]amino}-1-methyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidin-3-yl)-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B13402166.png)

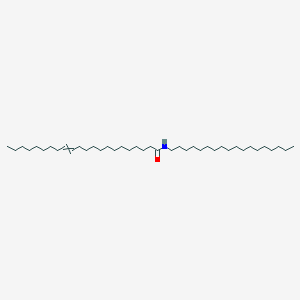
![N-tert-butyl-2-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13402178.png)
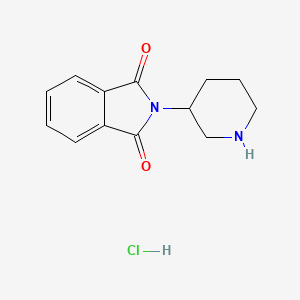
![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B13402198.png)
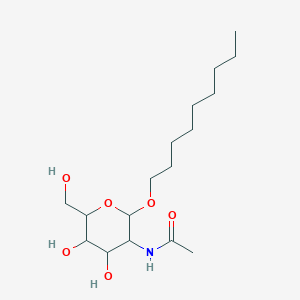
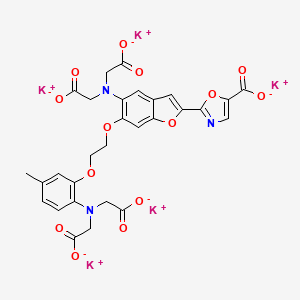
![tert-butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate](/img/structure/B13402214.png)
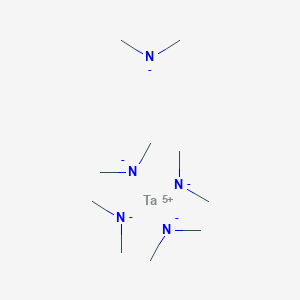
![(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid](/img/structure/B13402221.png)
![(5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B13402223.png)
